![molecular formula C15H14BrClO3 B1450588 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene CAS No. 1706450-55-6](/img/structure/B1450588.png)
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene
Overview
Description
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene is an organic compound that belongs to the class of aryl halides. This compound features a benzene ring substituted with bromine, chlorine, and methoxy groups, as well as a methoxybenzyl ether moiety. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Mechanism of Action
Target of Action
Based on its structure, it could potentially interact with proteins or enzymes that have affinity for aromatic compounds or halogens .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often work through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzene derivative and introduce the bromine and chlorine atoms via electrophilic aromatic substitution reactions. The methoxy and methoxybenzyl ether groups can be introduced through nucleophilic substitution reactions or etherification processes.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the electrophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxybenzene
- 2-Bromo-5-chloroanisole
- 1-Bromo-2-methoxybenzene
Comparison: Compared to these similar compounds, 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene is unique due to the presence of the methoxybenzyl ether group. This additional substituent can significantly alter the compound’s chemical properties, reactivity, and potential applications. For instance, the methoxybenzyl ether group can provide additional sites for chemical modification, making the compound more versatile in synthetic chemistry.
Biological Activity
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene (CAS No. 1706450-55-6) is an organic compound classified as an aryl halide. Its unique structure, featuring multiple halogen and methoxy substituents, suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound may interact with various biological targets due to its aromatic nature and halogen substituents. Potential mechanisms include:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, potentially leading to biologically active derivatives.
- Free Radical Formation : Compounds with similar structures often generate free radicals, which can influence cellular signaling pathways and induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that aryl halides can inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial and antifungal activities.
Anticancer Properties
The compound's potential anticancer activity is supported by its structural features. A study assessing the biological activity of various methoxy-substituted benzene derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines. The presence of methoxy groups may enhance lipophilicity, facilitating better cell membrane penetration and increased bioactivity.
Case Studies
- Anticancer Activity :
-
Neuroprotective Effects :
- Research on related compounds has demonstrated neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases . The compound could potentially serve as a lead for developing multitarget-directed ligands with neuroprotective capabilities.
Comparative Analysis with Similar Compounds
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
1-Bromo-2-chloro-4-methoxybenzene | TBD | Anticancer, Antimicrobial |
1-Bromo-4-chloro-2-methoxybenzene | 0.62 | AChE Inhibition |
2-Bromo-5-chloroanisole | 0.30 | Antimicrobial |
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-[(4-methoxyphenyl)methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-11-5-3-10(4-6-11)9-20-15-7-12(16)13(17)8-14(15)19-2/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDYNXDWANNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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